N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide
Description
"N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide" is a structurally complex sulfonamide derivative featuring a fused tetrahydrobenzofuran moiety linked to a substituted imidazole ring. The compound’s design integrates sulfonamide pharmacophores, which are historically associated with diverse biological activities, including enzyme inhibition and antimicrobial effects .
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-11(2)15-18-14(9-19(15)3)24(21,22)17-10-16(20)7-4-5-13-12(16)6-8-23-13/h6,8-9,11,17,20H,4-5,7,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSJMHMCSIRJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCC2(CCCC3=C2C=CO3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C16H23N3O4S
- Molecular Weight : 353.44 g/mol
- IUPAC Name : N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-methyl-2-propan-2-ylimidazole-4-sulfonamide
These properties suggest a structure conducive to various biological interactions, particularly due to the presence of hydroxyl and sulfonamide functional groups that may enhance its solubility and reactivity in biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with imidazole structures are known to interact with various enzymes. The sulfonamide group may also contribute to enzyme inhibition by mimicking substrate molecules.
- Antibacterial Activity : Similar compounds have shown promising antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Escherichia coli .
- Neuroprotective Effects : The tetrahydrobenzofuran moiety is associated with neuroprotective activities, which may be beneficial in treating neurodegenerative diseases .
Antimicrobial Activity
Research indicates that derivatives of imidazole and tetrahydrobenzofuran exhibit significant antimicrobial properties. For instance:
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 20–40 | S. aureus |
| Compound B | 40–70 | E. coli |
These values demonstrate that the compound may possess comparable efficacy to existing antibiotics, making it a candidate for further development .
Anti-inflammatory Potential
Studies have suggested that compounds containing the tetrahydrobenzofuran structure can exhibit anti-inflammatory effects. The hydroxyl group can engage in hydrogen bonding with inflammatory mediators, potentially reducing inflammation .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various imidazole derivatives against resistant strains of bacteria. The compound showed promising results in inhibiting the growth of multi-drug resistant S. aureus, indicating its potential as a therapeutic agent in combating antibiotic resistance .
Case Study 2: Neuroprotective Properties
In vitro studies demonstrated that compounds similar to this compound could protect neuronal cells from oxidative stress-induced apoptosis. This suggests potential applications in neurodegenerative disease therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound distinguishes itself from analogous sulfonamide derivatives through its hybrid architecture:
- Core Heterocycles : The imidazole ring (two nitrogen atoms) contrasts with triazole-based sulfonamides (three nitrogen atoms), as seen in compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones . Imidazoles generally exhibit distinct electronic properties due to reduced aromatic nitrogen density, which may influence binding interactions.
Spectroscopic Characterization
- IR Spectroscopy : Similar to sulfonamide derivatives in , the target compound’s IR spectrum would display ν(S=O) stretches near 1150–1250 cm⁻¹ and ν(N-H) bands at ~3300 cm⁻¹ . However, the absence of C=S or tautomeric thiol bands (cf. triazole-thiones in ) highlights structural differences .
- NMR Analysis : The tetrahydrobenzofuran’s methylene protons (δ 1.5–3.0 ppm) and imidazole methyl groups (δ 2.5–3.5 ppm) would contrast with aromatic proton environments in triazole derivatives (δ 7.0–8.5 ppm) .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
